molecular formula C14H11N3O3 B3840982 N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide CAS No. 28123-75-3

N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide

Cat. No.: B3840982
CAS No.: 28123-75-3
M. Wt: 269.25 g/mol
InChI Key: YBEVPNAXTCGIAC-XNTDXEJSSA-N
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Description

“N’-(2-nitrobenzylidene)benzohydrazide” is a chemical compound with the linear formula C14H11N3O3 . It has a molecular weight of 269.262 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “N’-(2-nitrobenzylidene)benzohydrazide” is defined by its linear formula C14H11N3O3 . Unfortunately, detailed structural analysis or crystallographic data specific to this compound were not found in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

Antimicrobial Activities

Several studies have demonstrated the antimicrobial potential of N'-(2-nitrobenzylidene)benzohydrazide derivatives. These compounds have been tested against various bacteria like Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and more, showing significant antimicrobial activities. The presence of electron-withdrawing groups like Cl and NO2 enhances their effectiveness as antimicrobial materials (You-Yue Han, 2013; Ji et al., 2013).

Antioxidant Activities

Investigations into the antioxidant properties of N'-(2-nitrobenzylidene)benzohydrazide derivatives have shown promising results. For instance, one study found that a derivative had good in vitro antioxidant activity, as evidenced by its ability to scavenge ABTS, DPPH, and hydroxyl radicals (Ji et al., 2013).

Catalytic and Sensing Applications

Some studies have also explored the use of N'-(2-nitrobenzylidene)benzohydrazide derivatives in catalytic processes and as sensing materials. For instance, their use in solvent-free nitroaldol condensation reactions and as a part of fluorescent colorimetric chemosensors for detecting metal ions like Ni2+ and Cu2+ has been reported (Sutradhar et al., 2019; Manna et al., 2018).

Bioactive Properties

Further research has highlighted the potential bioactive nature of these compounds. Their interactions with DNA and their effectiveness against enzymes and in biological activities such as antibacterial, antifungal, and antioxidant properties have been studied, showing promising results in these areas (Sirajuddin et al., 2013).

Properties

IUPAC Name

N-[(E)-(2-nitrophenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c18-14(11-6-2-1-3-7-11)16-15-10-12-8-4-5-9-13(12)17(19)20/h1-10H,(H,16,18)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEVPNAXTCGIAC-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28123-75-3
Record name NSC148178
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148178
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide
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N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide
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N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide

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